molecular formula C9H8N2O3S B7959450 Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate CAS No. 1820740-38-2

Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B7959450
CAS No.: 1820740-38-2
M. Wt: 224.24 g/mol
InChI Key: PAWWUGYPYHDMJD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst, such as sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines. Substitution reactions can result in various substituted thiazolopyrimidines .

Scientific Research Applications

Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it inhibits the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit inflammatory pathways makes it a promising candidate for drug development and other scientific applications .

Properties

IUPAC Name

methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-4-11-7(12)6(8(13)14-2)3-10-9(11)15-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWWUGYPYHDMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140304
Record name 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2-methyl-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820740-38-2
Record name 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2-methyl-5-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820740-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2-methyl-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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